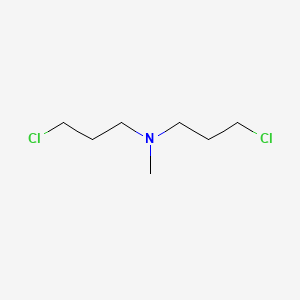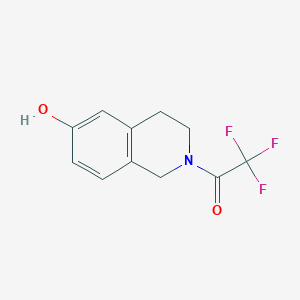
2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol
Overview
Description
2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetrahydroisoquinoline and is known for its unique properties and structure.
Scientific Research Applications
Synthesis Techniques and Applications
Research in the field of chemistry has explored various synthesis techniques and applications of compounds related to 2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinolin-6-Ol:
Synthesis of Enantiomers :
- The kinetic resolution of racemic tetrahydroquinoline resulted in enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline. The introduction of a trifluoroacetyl protecting group and subsequent steps led to high-yield production of (S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetra-hydroquinoline (Gruzdev et al., 2012).
Pictet-Spengler Reaction :
- A convenient synthesis of 1,1-disubstituted tetrahydroisoquinolines was achieved via the Pictet-Spengler reaction using titanium (IV) isopropoxide and acetic-formic anhydride, with trifluoroacetic acid as an additional reagent (Horiguchi et al., 2002).
Ring Expansion in Dakin–West Reaction :
- N-acyl-tetrahydroisoquinoline-1-carboxylic acids reacted with trifluoroacetic anhydride, leading to ring expansion and the formation of 2-trifluoromethyltetrahydro-3-benzazepinone derivatives (Kawase, 1992).
Cyclization Studies :
- Palladium-catalyzed cyclization of 2-heteroyl-1-methylene-tetrahydroisoquinolines was studied for constructing functionalized five- or six-membered heterocyclic rings (Bombrun & Sageot, 1997).
Hypervalent Iodine(III) Mediated Reactions :
- A series of 1-substituted tetrahydroisoquinolines was prepared by oxidation with bis(trifluoroacetoxy)iodobenzene, demonstrating a method for direct sp3 C—H bond arylation, alkylation, and amidation (Muramatsu et al., 2014).
Chemical Reactions and Transformations
Chemical reactions and transformations involving compounds related to this compound have been a significant area of study:
One-Pot Synthesis Techniques :
- Triphenylcarbenium tetrafluoroborate mediated a one-pot synthesis of 1-substituted N-alkyl-tetrahydroisoquinolines, demonstrating the versatility of these compounds in synthesis processes (Costa & Radesca, 1992).
N-Acyl and N-Methanesulfonyl Reactions :
- The reaction of N-acyl and N-methanesulfonyl tetrahydroisoquinolin-6-ols with lead tetraacetate produced o-quinol acetates. Further treatment with acetic acid led to various transformations (Hoshino et al., 2001).
Trifluoroacetylation-Induced Cyclization :
- Trifluoroacetic anhydride-mediated trifluoroacetylation/cyclization of cyanoacetanilides yielded 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones, demonstrating increased nucleophilicity in CN groups (Kobayashi et al., 2010).
Synthesis from Enamino Ketones :
- The reaction of N-acylated enamino ketones with trifluoroacetic acid and other reagents led to the synthesis of various tetrahydroisoquinolines, showcasing the diversity of synthesis routes (Tietze et al., 1992).
Synthesis and Antitumor Evaluation :
- The synthesis of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin and its antitumor evaluation highlighted the potential of these compounds in pharmaceutical applications (Mitscher et al., 1986).
properties
IUPAC Name |
2,2,2-trifluoro-1-(6-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-4-3-7-5-9(16)2-1-8(7)6-15/h1-2,5,16H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFSENFVEFYGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



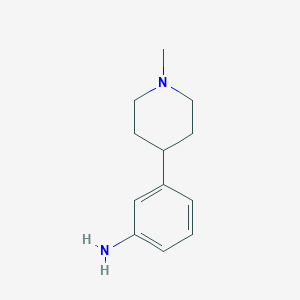

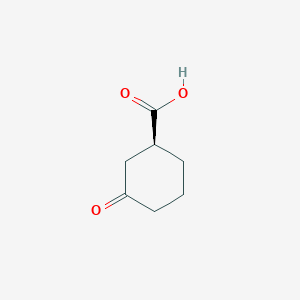


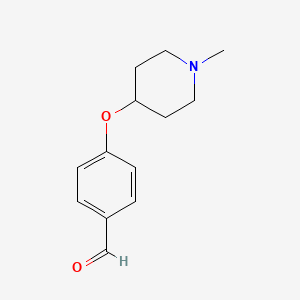
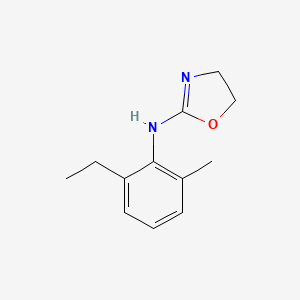
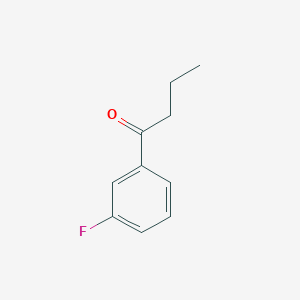
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B3252287.png)



